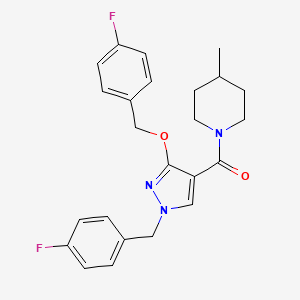
(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25F2N3O2 and its molecular weight is 425.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22F2N4O. The structure features a pyrazole ring substituted with fluorobenzyl groups and a piperidine moiety, which may influence its biological activity through specific interactions with biological targets.
Biological Activity Overview
Research indicates that pyrazole derivatives, including the compound , exhibit various biological activities:
- Anticancer Activity : Pyrazole derivatives have been synthesized and evaluated for their antiproliferative effects against cancer cell lines. For instance, a study on related pyrazole compounds demonstrated significant inhibition of prostate cancer cell lines (LNCaP and PC-3) with some derivatives showing IC50 values as low as 18 μM .
- Anti-inflammatory Effects : Pyrazoles are also recognized for their anti-inflammatory properties. They inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .
- Antimicrobial Properties : Some studies have reported that pyrazole derivatives possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
The mechanisms through which pyrazole derivatives exert their effects can vary widely depending on their specific structural features. Notably:
- Androgen Receptor Antagonism : Certain pyrazole compounds have been identified as antagonists of the androgen receptor, leading to decreased proliferation in prostate cancer cells by downregulating prostate-specific antigen (PSA) .
- Tyrosinase Inhibition : Pyrazole derivatives have also shown promise as tyrosinase inhibitors, which are valuable in treating hyperpigmentation disorders. For example, a related compound demonstrated competitive inhibition of tyrosinase with an IC50 value significantly lower than standard inhibitors like kojic acid .
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives similar to the target compound:
- Antiproliferative Studies : A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were tested against prostate cancer cell lines. One derivative exhibited an IC50 value of 18 μM, indicating strong antiproliferative activity and potential for further development .
- Tyrosinase Inhibition : Research on 4-(4-fluorobenzyl)piperazine derivatives showed significant inhibition of tyrosinase activity with low micromolar IC50 values. This suggests that modifications in the piperazine structure can enhance inhibitory potency against tyrosinase .
- General Pharmacological Activity : A review highlighted the broad spectrum of biological activities associated with pyrazole compounds, including anti-inflammatory and analgesic effects, which are crucial for drug development in various therapeutic areas .
Data Table
The following table summarizes key findings related to the biological activities of pyrazole derivatives:
| Activity Type | Compound Example | IC50 Value (μM) | Target/Mechanism |
|---|---|---|---|
| Antiproliferative | 3-(4-fluorophenyl)-1H-pyrazole | 18 | Prostate Cancer Cells (LNCaP) |
| Tyrosinase Inhibition | 4-(4-fluorobenzyl)piperazine | 0.18 | Tyrosinase |
| Anti-inflammatory | Various Pyrazoles | Varies | COX Inhibition |
Properties
IUPAC Name |
[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3O2/c1-17-10-12-28(13-11-17)24(30)22-15-29(14-18-2-6-20(25)7-3-18)27-23(22)31-16-19-4-8-21(26)9-5-19/h2-9,15,17H,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHVJEAIACOFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














